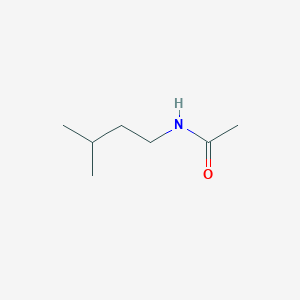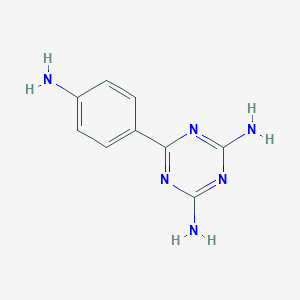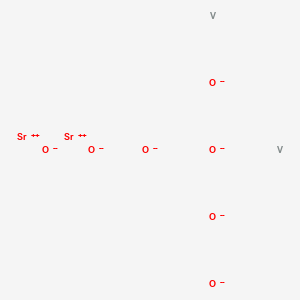
Strontium vanadium oxide (SrV2O6)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium vanadium oxide (SrV2O6) is a compound that belongs to the family of vanadium oxides. It is known for its unique structural and chemical properties, making it a subject of interest in various scientific fields. The compound consists of strontium and vanadium atoms combined with oxygen, forming a crystalline structure that exhibits interesting electronic and magnetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Strontium vanadium oxide can be synthesized using several methods, including solid-state reactions, sol-gel processes, and chemical vapor deposition. The solid-state reaction involves mixing strontium carbonate (SrCO3) and vanadium pentoxide (V2O5) in stoichiometric amounts, followed by heating the mixture at high temperatures (around 800-1000°C) in an oxygen-rich atmosphere to form SrV2O6 .
Industrial Production Methods: While specific industrial production methods for strontium vanadium oxide are not well-documented, the techniques used in laboratory synthesis can be scaled up for industrial purposes. These methods typically involve high-temperature reactions in controlled environments to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Strontium vanadium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of vanadium and the presence of oxygen.
Common Reagents and Conditions:
Oxidation: Strontium vanadium oxide can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents, often at high temperatures.
Substitution: Substitution reactions may involve the replacement of oxygen atoms with other anions, such as sulfur or nitrogen, under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to higher oxidation states of vanadium, while reduction can result in lower oxidation states.
Scientific Research Applications
Strontium vanadium oxide has a wide range of applications in scientific research due to its unique properties:
Mechanism of Action
The mechanism by which strontium vanadium oxide exerts its effects is primarily related to its electronic structure and the ability of vanadium to exist in multiple oxidation states. This allows the compound to participate in various redox reactions, making it an effective catalyst. The molecular targets and pathways involved include the interaction of vanadium with oxygen and other elements, leading to changes in the electronic and magnetic properties of the compound .
Comparison with Similar Compounds
Strontium vanadium oxide can be compared with other vanadium oxides, such as vanadium pentoxide (V2O5), vanadium dioxide (VO2), and vanadium sesquioxide (V2O3). These compounds share some similarities in their chemical behavior but differ in their specific properties and applications:
Vanadium Pentoxide (V2O5): Known for its use as a catalyst and in energy storage devices.
Vanadium Dioxide (VO2): Exhibits a metal-insulator transition, making it useful in smart windows and sensors.
Vanadium Sesquioxide (V2O3): Known for its magnetic properties and use in electronic devices.
Strontium vanadium oxide stands out due to the presence of strontium, which imparts additional properties such as enhanced stability and potential biomedical applications .
Properties
IUPAC Name |
distrontium;oxygen(2-);vanadium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/7O.2Sr.2V/q7*-2;2*+2;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNMFUIJDSASQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[V].[V].[Sr+2].[Sr+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O7Sr2V2-10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13597-58-5 |
Source


|
| Record name | Strontium vanadium oxide (SrV2O6) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013597585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Strontium vanadium oxide (SrV2O6) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Strontium divanadium hexaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
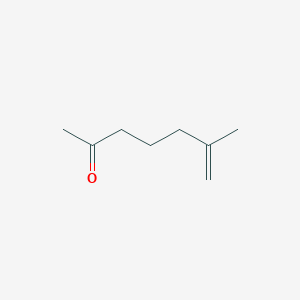


![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B88245.png)
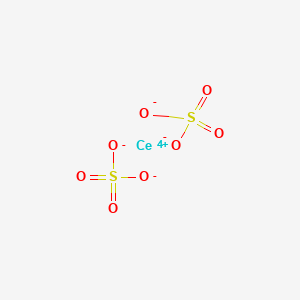
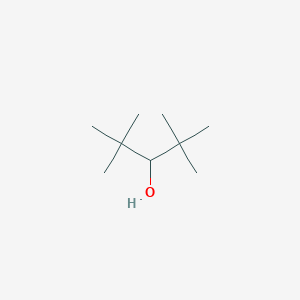
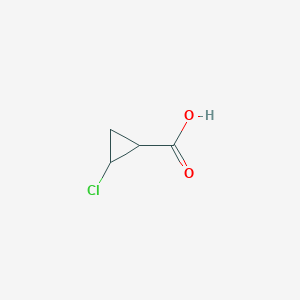
![(R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B88268.png)
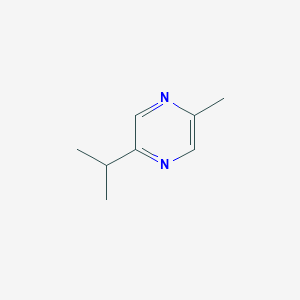
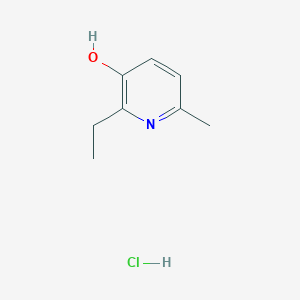
![3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid](/img/structure/B88289.png)
![7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B88291.png)
